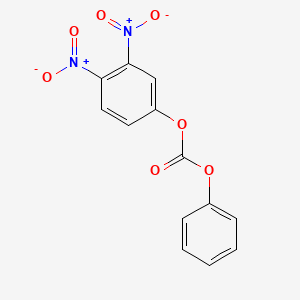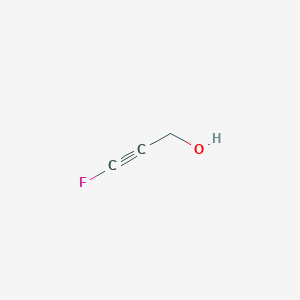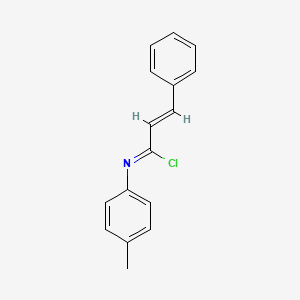
(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Step 1: Formation of the morphinan core through cyclization reactions.
Step 2: Introduction of the phenethyl group via Friedel-Crafts alkylation.
Step 3: Dimethylation of the amino group using reagents like dimethyl sulfate or methyl iodide.
Step 4: Final purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the morphinan core to simpler amines.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, such as opioid receptors.
Medicine: Potential use as an analgesic or antitussive agent.
Industry: May be used in the development of pharmaceuticals or other chemical products.
作用机制
The mechanism of action of “(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” likely involves binding to specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects. The exact pathways and targets would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan core.
Codeine: An antitussive agent with structural similarities.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
“(-)-17-(p-Dimethylamino)phenethylmorphinan-3-ol” may possess unique properties due to the presence of the dimethylamino group and the specific arrangement of its phenethyl substituent. These structural features could influence its binding affinity, selectivity, and overall pharmacological profile.
属性
CAS 编号 |
63732-69-4 |
|---|---|
分子式 |
C26H34N2O |
分子量 |
390.6 g/mol |
IUPAC 名称 |
(1R,9R,10R)-17-[2-[4-(dimethylamino)phenyl]ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C26H34N2O/c1-27(2)21-9-6-19(7-10-21)12-15-28-16-14-26-13-4-3-5-23(26)25(28)17-20-8-11-22(29)18-24(20)26/h6-11,18,23,25,29H,3-5,12-17H2,1-2H3/t23-,25+,26+/m0/s1 |
InChI 键 |
YAIARBNHRVQQRT-SKBVVQJISA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)CCN2CC[C@]34CCCC[C@H]3[C@H]2CC5=C4C=C(C=C5)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CCN2CCC34CCCCC3C2CC5=C4C=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)



![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)



![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)

